5-Bromo-3-methyl-2-nitroaniline
Overview
Description
5-Bromo-3-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of this compound can be achieved through a multistep process . The process involves nitration, conversion from the nitro group to an amine, and bromination . The nitration step is crucial and must be performed first because the nitro group is meta directing .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by spectroscopic methods.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily electrophilic aromatic substitution reactions . These reactions include nitration, bromination, and conversion of the nitro group to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of other nitro compounds . Nitro compounds generally have high dipole moments and lower volatility compared to ketones of about the same molecular weight . The water solubility of nitro compounds is typically low .Mechanism of Action
Safety and Hazards
5-Bromo-3-methyl-2-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . Prolonged or repeated exposure may cause damage to organs . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVGGTVKSILAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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